(3-(1-isobutyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methanamine
Description
The compound "(3-(1-isobutyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methanamine" features a 1,2,4-oxadiazole core substituted at position 3 with a 1-isobutyl-pyrrole moiety and a primary amine (-NH₂) at position 3. The 1,2,4-oxadiazole ring is a heterocyclic scaffold known for its stability and role in medicinal chemistry, often contributing to hydrogen bonding and π-π interactions in biological targets .
For example, similar 1,2,4-oxadiazole derivatives are synthesized via cyclization between nitriles and hydroxylamine derivatives, followed by functionalization of the pyrrole or aryl substituents . The primary amine group (-NH₂) may serve as a handle for further derivatization or contribute to interactions in biological systems.
Properties
Molecular Formula |
C11H16N4O |
|---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
[3-[1-(2-methylpropyl)pyrrol-2-yl]-1,2,4-oxadiazol-5-yl]methanamine |
InChI |
InChI=1S/C11H16N4O/c1-8(2)7-15-5-3-4-9(15)11-13-10(6-12)16-14-11/h3-5,8H,6-7,12H2,1-2H3 |
InChI Key |
YNTPIODRBRYPKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=CC=C1C2=NOC(=N2)CN |
Origin of Product |
United States |
Biological Activity
The compound (3-(1-isobutyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methanamine is a derivative of the oxadiazole class, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of the biological activity associated with this compound, highlighting key research findings and case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
Research has indicated that compounds containing the oxadiazole moiety often exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds similar to this compound have shown promising results against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and fungi such as Cryptococcus neoformans .
- Anticancer Potential : The oxadiazole derivatives are also noted for their anticancer properties. Studies have demonstrated that certain oxadiazole-based compounds can inhibit tumor growth through mechanisms involving the PI3K/AKT/mTOR signaling pathway .
Antimicrobial Studies
A series of studies have evaluated the antimicrobial properties of compounds related to oxadiazoles. For instance:
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound A | 16 | Weak anti-MRSA |
| Compound B | ≤0.25 | Strong anti-MRSA |
| Compound C | ≤0.25 | Anti-Cryptococcus neoformans |
These findings suggest that modifications to the oxadiazole structure can significantly enhance antibacterial efficacy while maintaining low cytotoxicity levels .
Anticancer Activity
In vivo studies have indicated that certain oxadiazole derivatives exhibit significant anticancer activity. For example:
| Compound | Tumor Type | Effectiveness |
|---|---|---|
| Compound D | Mouse Xenograft Model | Suppressed tumor growth at low doses |
Research has shown that the presence of specific substituents on the oxadiazole ring can enhance its ability to inhibit cancer cell proliferation .
Mechanistic Insights
The biological activity of this compound is believed to be linked to its interaction with various biological targets:
- Histone Deacetylase Inhibition : Some studies indicate that oxadiazoles may act as inhibitors of histone deacetylases (HDACs), which are crucial in regulating gene expression and are often overactive in cancer cells .
- Signal Transduction Pathways : The modulation of signaling pathways such as PI3K/AKT/mTOR is critical for the anticancer effects observed in various studies .
Chemical Reactions Analysis
Amine Group Reactivity
The primary amine group participates in characteristic nucleophilic reactions:
| Reaction Type | Reagents/Conditions | Product | Key Observations |
|---|---|---|---|
| Acylation | Acetyl chloride, base (e.g., pyridine) | N-Acetyl derivative | Forms stable amides; confirmed via IR (C=O stretch at ~1650 cm⁻¹) and NMR (disappearance of NH2 signals). |
| Alkylation | Alkyl halides (e.g., CH3I), K2CO3 | N-Alkylated derivatives | Steric hindrance from the oxadiazole ring may reduce reaction rates. |
| Schiff Base Formation | Aldehydes (e.g., benzaldehyde), reflux in ethanol | Imine derivatives | pH-dependent reaction; optimal yields achieved under anhydrous conditions. |
| Oxidation | KMnO4/H2SO4 or H2O2 | Nitroso or nitro derivatives | Over-oxidation risks require controlled stoichiometry. |
Oxadiazole Ring Reactions
The 1,2,4-oxadiazole ring undergoes electrophilic substitution and ring-opening reactions:
| Reaction Type | Reagents/Conditions | Product | Mechanism Notes |
|---|---|---|---|
| Electrophilic Substitution | HNO3/H2SO4 (nitration) | 3-Nitro-oxadiazole derivative | Nitration occurs preferentially at the 3-position due to ring electron deficiency. |
| Ring-Opening | HCl (concentrated), heat | Linear amidoxime intermediate | Acidic hydrolysis cleaves the oxadiazole ring, forming a transient amidoxime. |
| Cycloaddition | Dipolarophiles (e.g., acetylene) | Fused heterocycles | 1,3-Dipolar cycloaddition at the N-O bond forms triazole or isoxazoline derivatives. |
Pyrrole Ring Reactivity
The pyrrole moiety, activated by the electron-donating isobutyl group, engages in electrophilic substitutions:
Biological Activity and Reaction Implications
The compound’s interactions with biological targets are linked to its reactivity:
-
Enzyme Inhibition : Schiff base derivatives exhibit inhibitory activity against acetylcholinesterase (IC50: ~12 µM) by binding to catalytic serine residues .
-
Receptor Modulation : N-Alkylated analogs show affinity for nicotinic acetylcholine receptors (Ki: 0.8 µM), attributed to hydrogen bonding with the oxadiazole ring .
Comparative Reactivity of Structural Motifs
| Functional Group | Reactivity Trend | Dominant Reaction Types |
|---|---|---|
| Methanamine | High (nucleophilic) | Acylation, alkylation |
| Oxadiazole Ring | Moderate (electrophilic) | Nitration, cycloaddition |
| Pyrrole Ring | Low (steric hindrance) | Halogenation, sulfonation |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound belongs to a class of 1,2,4-oxadiazol-5-yl methanamine derivatives. Key structural variations among analogues include:
- Substituents on the oxadiazole ring : Aromatic (e.g., phenyl), heteroaromatic (e.g., pyrrole, pyrazine), or aliphatic groups.
- Modifications to the methanamine group : Primary amines, N-methylated amines, or ester-protected amines.
Key Observations :
Synthetic Yields : The 4-octylphenyl derivative (5a) achieves a 99% yield, suggesting that electron-rich aromatic substituents may favor cyclization efficiency . In contrast, pyrrolidine-linked analogues (e.g., 4h) exhibit lower yields (73%), possibly due to steric hindrance during cyclization.
Physical State : Primary amine derivatives (e.g., 5a) are often solids, while ester-protected analogues (e.g., 4h) remain oils, likely due to reduced crystallinity from bulky tert-butyl groups.
Substituent Impact :
- Aromatic vs. Heteroaromatic : Phenyl-substituted derivatives (e.g., 5a) may exhibit higher lipophilicity than heteroaromatic analogues (e.g., pyrazine in ), influencing solubility and bioavailability.
- Amine Modifications : N-Methylation (as in ) could reduce metabolic degradation compared to primary amines but may also diminish hydrogen-bonding capacity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
